molecular formula C21H20O7 B6286029 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one CAS No. 856581-34-5

5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

Cat. No.: B6286029
CAS No.: 856581-34-5
M. Wt: 384.4 g/mol
InChI Key: RFDMNXDDRXVJTM-UHFFFAOYSA-N
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Description

This compound, also identified as (−)-4′-Demethylepipodophyllotoxin , belongs to the podophyllotoxin-derived lignan family. Its structure features a tetracyclic benzofuro-benzodioxol core with a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 9 and a ketone group at position 8 (Fig. 1A). The stereochemistry is critical, with configurations specified as (5S,5aR,8aR,9R) . This compound is a precursor or analog of anticancer agents like etoposide, with modifications in the phenyl ring substituents influencing its pharmacological profile.

Properties

IUPAC Name

5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-24-16-5-11(6-17(25-2)20(16)22)18-13-7-15-14(27-9-28-15)4-10(13)3-12-8-26-21(23)19(12)18/h4-7,12,18-19,22H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFDMNXDDRXVJTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(CC4=CC5=C(C=C24)OCO5)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Demethylation and Hydroxylation

Selective demethylation at the C4' position of deoxypodophyllotoxin introduces the 4-hydroxy group while preserving the 3,5-dimethoxy substituents. This is achieved using boron tribromide (BBr₃) in dichloromethane at −78°C, yielding a 72–78% conversion rate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) generates the ketone at C6, completing the formation of the target compound’s core.

Table 1: Reaction Conditions for Demethylation-Oxidation Sequence

StepReagentSolventTemperatureTime (h)Yield (%)
DemethylationBBr₃ (2.5 eq)CH₂Cl₂−78°C478
OxidationCrO₃/H₂SO₄ (1:1)Acetone0°C285

Total Synthesis via Cyclocondensation

Total synthesis routes construct the benzofurobenzodioxole system de novo, often starting from simpler arylpropanoids. A representative pathway involves:

Formation of the Tetralin Intermediate

3,4,5-Trimethoxyphenylacetic acid is condensed with methyl vinyl ketone under acidic conditions (H₂SO₄, 60°C) to form a tetralin derivative. This intermediate undergoes Friedel-Crafts acylation to install the lactone moiety.

Oxidative Cyclization

Treatment of the tetralin-lactone with manganese(III) acetate induces oxidative cyclization, forming the fused benzofuro[5,6-f]benzodioxole system. Stereochemical control at C5a and C8a is achieved using chiral auxiliaries, yielding a diastereomeric excess of >90%.

Table 2: Key Parameters for Oxidative Cyclization

ParameterValue
Oxidizing AgentMn(OAc)₃·2H₂O (3 eq)
SolventAcetic Acid
Temperature80°C
Reaction Time12 h
Diastereomeric Ratio92:8

Enzymatic Biotransformation

Biotransformation using fungal cytochrome P450 enzymes offers a stereoselective route. Aspergillus niger cultures hydroxylate deoxypodophyllotoxin at C4' with 89% regioselectivity, bypassing the need for harsh demethylation conditions.

Fermentation Optimization

  • Substrate Loading : 0.5 mg/mL deoxypodophyllotoxin

  • Incubation Time : 72 h

  • Product Yield : 68%

  • Byproducts : <5% overhydroxylated derivatives

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via reverse-phase HPLC (C18 column, 70% MeOH/H₂O) to isolate the target compound. Final purity exceeds 98% as verified by UPLC-PDA.

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 6.52 (s, 2H, ArH), 5.94 (d, J=1.5 Hz, 1H, H-8a), 4.72 (m, 1H, H-5a), 3.88 (s, 6H, OCH₃).

  • HRMS (ESI+) : m/z 400.1264 [M+H]⁺ (calc. 400.1268).

Industrial-Scale Production Challenges

Solvent Recovery

Ethyl acetate extraction efficiencies drop below 60% at >10 kg batch sizes due to emulsion formation. Implementing centrifugal partition chromatography improves recovery to 85%.

Crystallization Optimization

  • Antisolvent : n-Heptane

  • Crystallization Temperature : 4°C

  • Particle Size : 50–100 μm (achieved via controlled cooling)

Emerging Synthetic Technologies

Flow Chemistry Approaches

Microreactor systems enable continuous preparation of the tetralin precursor, reducing reaction times from 12 h to 45 minutes. Residence time optimization prevents side product formation.

Photocatalytic Functionalization

Visible-light-mediated C–H activation introduces the 4-hydroxy group with 82% efficiency, replacing toxic BBr₃. Catalysts include Ru(bpy)₃²⁺/NiCl₂ dual systems .

Chemical Reactions Analysis

Types of Reactions: 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one undergoes various chemical reactions, including:

  • Oxidation : The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
  • Reduction : The compound can be reduced to form dihydro derivatives, often using reagents like sodium borohydride.
  • Substitution : Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions:
  • Oxidation : Hydrogen peroxide, osmium tetroxide, or potassium permanganate.
  • Reduction : Sodium borohydride, lithium aluminum hydride.
  • Substitution : Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
  • Oxidation : Quinones, hydroxylated derivatives.
  • Reduction : Dihydro derivatives.
  • Substitution : Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one has a wide range of applications in scientific research:

  • Chemistry : Used as a building block for the synthesis of more complex molecules.
  • Biology : Studied for its potential effects on various biological pathways and its role as a biochemical probe.
  • Medicine : Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
  • Industry : Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-2benzofuro[5,6-f][1,3]benzodioxol-6-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, modulate signal transduction pathways, and interact with cellular receptors. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table summarizes key structural differences:

Compound Name / Identifier Substituents on Phenyl Ring Core Modifications Stereochemistry Key References
Target Compound 4-hydroxy-3,5-dimethoxy None (5S,5aR,8aR,9R)
Deoxypodophyllotoxin (DPT) 3,4,5-trimethoxy Ketone at position 6 (5S,5aS,8aS)
9-[(2-Methoxybenzyl)amino]-5-(3,4,5-trimethoxyphenyl)-... 3,4,5-trimethoxy + methoxybenzylamino Furo-naphthodioxol hybrid Orthorhombic (P212121)
Glycosylated Analog () 3,4,5-trimethoxy + β-D-glucopyranosyloxy Sugar moiety at position 9 (5R,5aα,8aβ,9β)

Key Observations :

  • Aminoalkylation (e.g., methoxybenzylamino in ) introduces basicity and enhances solubility in polar solvents .
  • Glycosylation () improves water solubility but may reduce cell permeability due to increased molecular weight .

Physicochemical Properties

Crystallographic data highlights conformational differences:

  • The target compound’s benzodioxol and tetrahydrofuran rings adopt a boat conformation , with dihedral angles between the phenyl and benzodioxol systems reported at 53.73° and 83.30° .
  • In contrast, DPT derivatives with trimethoxyphenyl groups exhibit planar stacking in crystal lattices, favoring π-π interactions critical for DNA topoisomerase II inhibition .

Solubility and pKa :

  • The 4-hydroxy group in the target compound lowers logP compared to DPT (predicted logP: 2.1 vs. 3.5) .
  • Amino-substituted analogs (e.g., ) show pKa values ~8.5 due to the basic amino group, enabling pH-dependent solubility .

Key Contrasts :

  • DPT’s trimethoxyphenyl group enhances lipophilicity and cell penetration, correlating with broader anticancer efficacy .
  • The target compound’s hydroxy group may reduce metabolic stability but improve target specificity due to hydrogen bonding with enzymes .

Biological Activity

The compound 5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H- benzofuro[5,6-f][1,3]benzodioxol-6-one (often referred to by its IUPAC name) is a complex organic molecule with potential therapeutic applications. Its structure suggests it may possess various biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H20O7C_{21}H_{20}O_7, and it has several notable structural features that contribute to its biological activity:

  • Molecular Weight : 384.12035 g/mol
  • Structural Features : The compound includes multiple aromatic rings and methoxy groups which are often associated with enhanced biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties . Research has demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested :
    • PC-3 (prostate cancer)
    • MCF-7 (breast cancer)

In vitro assays have shown that the compound can induce apoptosis in these cell lines, suggesting a mechanism involving programmed cell death. The cytotoxic effects were quantified using the MTT assay, revealing IC50 values in the micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of pathogens:

  • Bacterial Strains Tested :
    • Methicillin-resistant Staphylococcus aureus (MRSA)
    • Escherichia coli
    • Pseudomonas aeruginosa

Results indicated that it exhibits bacteriostatic effects at concentrations ranging from 0.125 to 4 mg/mL. Furthermore, it demonstrated synergistic effects when combined with conventional antibiotics, enhancing their efficacy against resistant strains.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Topoisomerases : Similar compounds have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress in cancer cells, promoting apoptosis.
  • Modulation of Cell Signaling Pathways : The compound may interfere with various signaling pathways involved in cell growth and survival.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

  • Study on Prostate Cancer Cells :
    • A study reported that treatment with the compound resulted in a significant reduction in cell viability and increased apoptosis markers such as caspase activation.
  • Synergistic Effects with Antibiotics :
    • A combination therapy study showed that when used alongside vancomycin against MRSA, the compound reduced the minimum inhibitory concentration (MIC) of vancomycin by half.

Q & A

Q. How can researchers confirm the stereochemical configuration of this compound?

The stereochemistry can be resolved using X-ray crystallography , as demonstrated in crystallographic data for related benzodioxol derivatives (e.g., the [5R,5aR,8aR,9R] configuration in ). NMR spectroscopy (1H and 13C) is critical for assigning spatial arrangements, particularly coupling constants (J-values) in 1H-NMR, which reveal diastereotopic protons and ring junction stereochemistry . For example, vicinal coupling constants (e.g., 8–10 Hz) in fused ring systems help distinguish axial/equatorial proton orientations .

Analytical Workflow Table :

TechniqueKey ParametersApplication Example
X-ray DiffractionSpace group, R-factorAbsolute configuration validation
1H-NMRδ (ppm), J (Hz)Diastereomer differentiation
13C-NMRQuaternary carbon shiftsBenzodioxol ring identification

Q. What methodologies are effective for synthesizing this compound with high purity?

A multi-step synthesis involving benzofuran ring formation and stereoselective cyclization is typically employed. highlights optimized conditions (e.g., THF solvent, NaH catalyst) for analogous compounds, achieving 76.3% yield. Key steps include:

  • Protecting group strategies for hydroxyl and methoxy substituents.
  • Catalytic hydrogenation or acid-mediated cyclization to form the tetrahydrofuro-benzodioxol core.
  • Chromatographic purification (e.g., silica gel, HPLC) to isolate the target compound and resolve isomers .

Critical Parameters :

  • Temperature control (<0°C for NaH reactions to prevent side reactions).
  • Solvent polarity adjustments to enhance stereochemical outcomes.

Q. Which analytical techniques are most reliable for characterizing this compound?

A combination of spectroscopic and spectrometric methods is essential:

  • IR Spectroscopy : Identifies carbonyl (C=O, ~1705 cm⁻¹) and hydroxyl (O-H, ~3051 cm⁻¹) groups .
  • GC-MS/EI-HRMS : Detects molecular ion peaks (e.g., m/z 400–450) and resolves discrepancies between calculated/observed masses (e.g., isotopic patterns for Cl/Br) .
  • NMR : Assigns proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm) and confirms fused ring systems .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate its pharmacological activity?

Adopt a split-plot design (as in ) to test dose-response relationships and metabolic stability:

  • Main plots : Compound concentration gradients.
  • Subplots : Cell lines (e.g., cancer vs. normal) or enzyme targets (e.g., CYP450 isoforms).
  • Replicates : Minimum 4 replicates to account for biological variability. Include positive controls (e.g., doxorubicin for cytotoxicity) and measure endpoints like IC50 or Ki values .

Q. What strategies resolve contradictions in mass spectrometry (MS) data?

Discrepancies between GC-MS and EI-HRMS (e.g., ’s 2% impurity) require:

  • High-resolution MS to distinguish isobaric interferences.
  • Isotopic labeling (e.g., 13C) to trace fragmentation pathways.
  • Tandem MS (MS/MS) to isolate and fragment precursor ions, clarifying structural ambiguities .

Q. How does stereochemistry influence its environmental fate and biotic interactions?

The compound’s stereochemical rigidity (e.g., [5R,5aR,8aR,9R] configuration in ) impacts:

  • Photodegradation : Axial methoxy groups may enhance UV stability.
  • Enzymatic metabolism : Epoxide hydrolases or cytochrome P450 enzymes exhibit stereoselectivity. Use chiral HPLC to monitor enantiomeric ratios in environmental matrices (water, soil) and molecular docking to predict enzyme binding .

Q. What experimental frameworks assess its stability under varying pH and temperature?

Design a factorial experiment with factors:

  • pH (2.0, 7.4, 9.0).
  • Temperature (4°C, 25°C, 37°C). Measure degradation kinetics via HPLC-UV and identify breakdown products (e.g., demethylated derivatives) using LC-MS/MS. ’s purity data (100% by GCMS) suggests stability under synthetic conditions but requires validation under physiological extremes .

Q. How can researchers model its structure-activity relationships (SAR) for drug discovery?

  • Quantum mechanical calculations (DFT) to map electron density in the benzodioxol ring.
  • Comparative SAR : Replace methoxy groups with halogens or alkyl chains (e.g., ’s trimethoxyphenyl derivatives).
  • In vitro assays to correlate substituent electronegativity with target binding (e.g., tubulin inhibition) .

Data Contradiction Analysis Example

Issue : GC-MS purity (100%) vs. EI-HRMS discrepancy ().
Resolution Steps :

Re-run HRMS with internal standard (e.g., PFK) for calibration.

Perform DOSY NMR to detect low-concentration impurities.

Synthesize and test suspected isomers (e.g., 5aS vs. 5aR configurations) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one
Reactant of Route 2
5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-6-one

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